Technical Whitepaper: 4-(3-Pyridinyl)pyrimidine-2-thiol
Technical Whitepaper: 4-(3-Pyridinyl)pyrimidine-2-thiol
Physicochemical Profile, Synthetic Architecture, and Reactivity in Drug Discovery
Executive Summary
4-(3-Pyridinyl)pyrimidine-2-thiol (CAS: 393516-77-3) represents a privileged heterocyclic scaffold in medicinal chemistry, functioning as a critical pharmacophore for kinase inhibition and a versatile intermediate in the synthesis of fused nitrogenous systems.[1] This whitepaper analyzes its dual-ring architecture, highlighting the electronic interplay between the electron-deficient pyrimidine and the pyridine substituent. We provide a validated synthetic protocol, a detailed analysis of its thione-thiol tautomeric equilibrium, and a strategic guide to its functionalization.
Chemical Identity & Molecular Architecture
The molecule consists of a pyrimidine ring substituted at the 4-position by a 3-pyridyl group and at the 2-position by a thiol functionality. Its reactivity is governed by the significant electron deficiency of the pyrimidine ring, further enhanced by the electron-withdrawing nature of the 3-pyridyl substituent.
| Property | Specification |
| IUPAC Name | 4-(Pyridin-3-yl)pyrimidine-2-thiol |
| Common Synonyms | 4-(3-Pyridyl)-2-mercaptopyrimidine; 6-(3-Pyridyl)-2-thioxopyrimidine |
| CAS Number | 393516-77-3 |
| Molecular Formula | C₉H₇N₃S |
| Molecular Weight | 189.24 g/mol |
| SMILES | Sc1nc(ccn1)-c1cccnc1 |
| Appearance | Yellow to orange crystalline solid |
Tautomeric Equilibrium (The Thione Dominance)
A critical property often overlooked in basic databases is the tautomerism. In the solid state and neutral solution, the compound exists predominantly as the thione tautomer (1H-pyrimidine-2-thione), not the thiol. This preference is driven by the stabilization energy of the thioamide resonance forms within the pyrimidine ring.
-
Thione Form (Major): Proton resides on N1; C=S double bond character.
-
Thiol Form (Minor): Proton resides on S; C-S single bond character; aromatic pyrimidine ring.
Implication: Alkylation reactions must be carefully controlled. Under basic conditions, the anion is ambident, but S-alkylation is generally kinetically favored over N-alkylation due to the higher nucleophilicity of the sulfur atom (soft nucleophile).
Figure 1: The thione-thiol tautomeric equilibrium governs the reactivity profile. In basic media, both forms converge to a common thiolate anion.
Physicochemical Properties[1][2][3][4][5][6][7]
The solubility profile is characteristic of mercapto-heterocycles: poor in neutral water due to strong intermolecular hydrogen bonding (thioamide dimers), but highly soluble in basic aqueous media and polar organic solvents.
| Parameter | Value / Characteristic | Relevance |
| pKa (Predicted) | ~7.2 - 7.8 (SH/NH) | Acidic proton allows deprotonation by weak bases (e.g., K₂CO₃, Et₃N). |
| LogP | 1.2 - 1.8 | Moderate lipophilicity; suitable for cell-permeable drug scaffolds. |
| Solubility (Water) | Low (< 0.5 mg/mL) | Requires organic co-solvents (DMSO, DMF) or pH adjustment (pH > 9) for aqueous assays. |
| Solubility (Organic) | High in DMSO, DMF, MeOH | Standard solvents for synthesis and screening. |
| Melting Point | > 200°C (Decomposes) | High lattice energy typical of thione H-bonded networks. |
Validated Synthetic Protocol
While Suzuki coupling (4-chloropyrimidine + 3-pyridylboronic acid) is possible, it is atom-inefficient for this scaffold. The industrial standard is the Enaminone Route , which utilizes accessible starting materials and avoids transition metal catalysts.
The Enaminone Route (Bredereck-Type Synthesis)
This method constructs the pyrimidine ring de novo via the condensation of an enaminone with thiourea.
Reagents:
-
3-Acetylpyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Sodium Ethoxide (NaOEt) or Potassium Hydroxide (KOH)
-
Ethanol (EtOH)[4]
Step-by-Step Methodology:
-
Enaminone Formation:
-
Cyclization:
-
Dissolve the crude enaminone in Ethanol.
-
Add Thiourea (1.2 eq) and Base (NaOEt, 1.5 eq).
-
Reflux for 6–12 hours. The solution typically turns deep orange/red.
-
-
Isolation:
-
Concentrate the reaction mixture.
-
Dilute with water. The product exists as the soluble sodium salt.
-
Critical Step: Acidify carefully with Glacial Acetic Acid or dilute HCl to pH ~5–6.
-
The product precipitates as the free thione. Filter, wash with water and cold ethanol.
-
Figure 2: The enaminone pathway provides a high-yield, metal-free route to the target scaffold.
Reactivity & Functionalization[11][12]
The 2-thiol group is a versatile handle for diversifying the scaffold. The sulfur atom is highly nucleophilic, allowing for facile S-alkylation or oxidation.
S-Alkylation (Thioether Synthesis)
Reaction with alkyl halides (R-X) in the presence of a mild base (K₂CO₃) yields 2-(alkylthio)pyrimidines.
-
Application: This is the primary route to generate diverse libraries for SAR (Structure-Activity Relationship) studies.
-
Selectivity: S-alkylation is preferred over N-alkylation by >95% under standard conditions due to the soft-soft interaction between the thiolate and alkyl halide.
Desulfurization
The thiol group can be removed using Raney Nickel to yield 4-(3-pyridinyl)pyrimidine . This is useful if the thiol was used merely as a directing group for ring construction or to access the core bi-heteroaryl system.
Oxidation to Sulfonates
Oxidation with H₂O₂ or mCPBA converts the thiol to a sulfone (-SO₂R) or sulfonate (-SO₃H). The sulfone is a potent leaving group, enabling S_NAr displacement by amines or alkoxides to install other functionalities at the 2-position.
Figure 3: Divergent synthetic utility of the 2-thiol handle.
Applications in Drug Discovery
Kinase Inhibition
The 4-arylpyrimidine scaffold is a "privileged structure" in kinase inhibitor design (e.g., Imatinib, Pazopanib). The 2-thiol group, or its S-alkylated derivatives, can occupy the ATP-binding pocket, interacting with the hinge region or the gatekeeper residue.
-
Target Class: PIM-1 kinases, CDK (Cyclin-dependent kinases).
-
Mechanism: The pyridine nitrogen provides an additional hydrogen bond acceptor, while the pyrimidine ring engages in pi-stacking interactions.
Metal Coordination
The N1 of the pyrimidine and the exocyclic Sulfur atom form a 4-membered chelate ring potential. While 4-membered rings are strained, the N-S bite angle allows for coordination with soft metals (Cu, Ag, Au), making this molecule interesting for metallodrug development or as a ligand in catalysis.
References
-
Synthesis of Pyrimidine-2-thiols via Enaminones
-
Tautomerism of Mercaptopyrimidines
- Title: Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
- Source: Canadian Journal of Chemistry.
-
URL:[Link]
-
Biological Activity of Pyrimidine-2-thiols
- Chemical Vendor Data & Safety (CAS 393516-77-3)
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Mercaptopyrimidine | C4H4N2S | CID 1550489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bu.edu.eg [bu.edu.eg]
- 4. (E)-3-[4-(Dimethylamino)phenyl]-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 9. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
